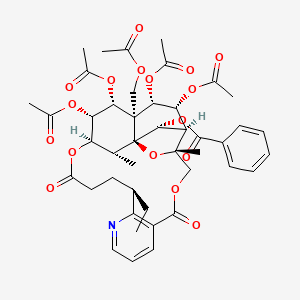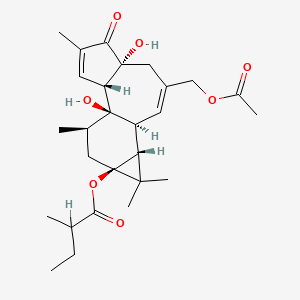
12-Deoxy-phorbol-13-alpha-methylbutyrate-20-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-deoxyphorbol 20-acetate 13-(2-methylbutanoate) is a phorbol ester that is 12-deoxyphorbol in which the hydroxy groups at positions 13 and 20 have been converted to their respective 2-methylbutanoate and acetate esters. It has a role as a plant metabolite. It is a phorbol ester, a butyrate ester, an acetate ester and a tertiary alpha-hydroxy ketone.
Aplicaciones Científicas De Investigación
Interaction with Opioid Receptors
Research involving phorbol esters, such as 12-deoxyphorbol-13-alpha-methylbutyrate-20-acetate, has explored their interaction with opioid receptors. For instance, a study on Euphorbia bothae identified phorbol esters and examined their potential interaction with opioid receptors, which might explain the stupor observed in herbivores browsing on this plant (Popplewell et al., 2010).
Antimycobacterial Activity
Phorbol esters have shown antimycobacterial properties. A study isolated new phorbol esters from the fruits of Sapium indicum, demonstrating their effectiveness against mycobacteria with varying minimum inhibitory concentrations (Chumkaew et al., 2003).
Cytotoxic Activities
Research has also revealed the cytotoxic activities of phorbol esters. An investigation into compounds isolated from Croton tiglium showed that certain phorbol diesters exhibit potent cytotoxic activities against hepatic tumor cell lines (Zhang et al., 2016).
Anti-HIV Properties
Studies have identified anti-HIV properties in various phorbol esters. One such study on Croton tiglium seeds found phorbol diesters capable of effectively inhibiting the cytopathic effect of HIV-1, offering potential avenues for HIV treatment (El-mekkawy et al., 2000).
Skin Irritant Potency
Some phorbol esters are known skin irritants. Research on Euphorbia species identified esters of 12-deoxy-phorbol that produce inflammation of the skin, with potency assessed by the mice ear test (Evans et al., 2009).
Protein Kinase C (PKC) Binding
Phorbol esters have been studied for their binding affinities to Protein Kinase C (PKC). A study synthesized 4beta-deoxy-phorbol-13-acetate to investigate the role of the hydroxyl group at position 4 of phorbol esters in PKC binding, indicating that this hydroxyl group is not necessary for binding (Tanaka et al., 2001).
HIV-1 Latency Reactivation
Phorbol esters isolated from Euphorbia umbellata have shown effectiveness in reactivating HIV-1 latency, presenting as potential leads for anti-HIV drugs based on latency reactivation therapy (Tostes et al., 2021).
Neurogenic Potentials
Research has focused on the potential neurogenic effects of phorbol esters. A study on phorbol 12,13-diesters and 12-deoxy-16-hydroxyphorbol 13,16-diesters highlighted their ability to stimulate transforming growth factor alpha (TFGα) release and promote neural progenitor cell proliferation, indicating possible roles in neurogenesis (Ezzanad et al., 2021).
Propiedades
Número CAS |
25090-73-7 |
|---|---|
Nombre del producto |
12-Deoxy-phorbol-13-alpha-methylbutyrate-20-acetate |
Fórmula molecular |
C27H38O7 |
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
[(1R,2S,6R,10S,11R,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbutanoate |
InChI |
InChI=1S/C27H38O7/c1-8-14(2)23(30)34-26-11-16(4)27(32)19(21(26)24(26,6)7)10-18(13-33-17(5)28)12-25(31)20(27)9-15(3)22(25)29/h9-10,14,16,19-21,31-32H,8,11-13H2,1-7H3/t14?,16-,19+,20-,21-,25-,26+,27-/m1/s1 |
Clave InChI |
QOSLYAARSBMQOF-NBJLYKDOSA-N |
SMILES isomérico |
CCC(C)C(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)COC(=O)C)O)C |
SMILES |
CCC(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C |
SMILES canónico |
CCC(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(3-{[tert-Butoxy(hydroxy)methylidene]amino}phenyl)-N,N-dimethylcarbamimidic acid](/img/structure/B1220004.png)
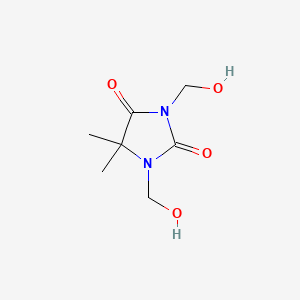

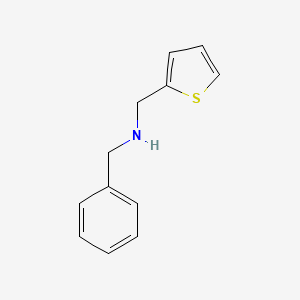

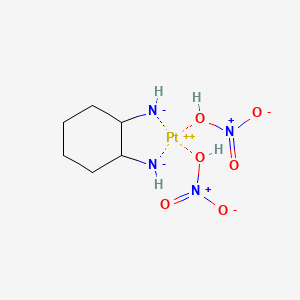
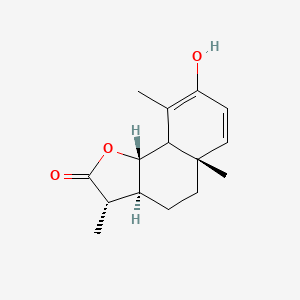

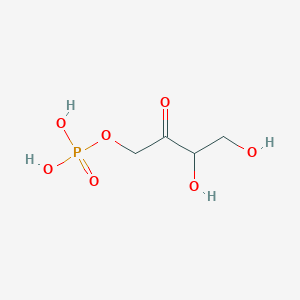
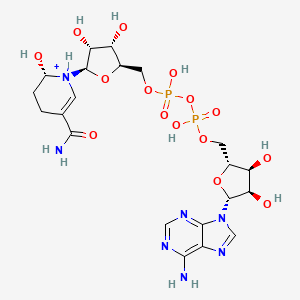

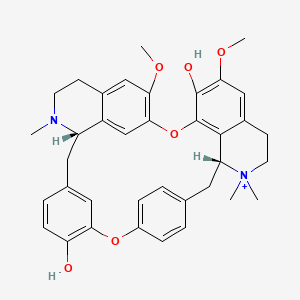
![(1R)-7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1220023.png)
